3-(2,5-Dimethylcyclohexyl)aniline

Lipophilicity Regiochemistry Physicochemical profiling

3-(2,5-Dimethylcyclohexyl)aniline (CAS 2060045‑68‑1) is a meta‑substituted aniline derivative bearing a 2,5‑dimethylcyclohexyl group at the 3‑position of the phenyl ring [REFS‑1]. It belongs to the class of cycloaliphatic‑aromatic primary amines (C₁₄H₂₁N; MW 203.32 g·mol⁻¹) and is supplied as a research‑grade building block, typically at 95% purity with batch‑specific QC including NMR, HPLC, and GC [REFS‑2][REFS‑3].

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13245029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylcyclohexyl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C2=CC(=CC=C2)N)C
InChIInChI=1S/C14H21N/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-5,9-11,14H,6-8,15H2,1-2H3
InChIKeyUKWGURLMPSIGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethylcyclohexyl)aniline – Compound Identity, Class, and Procurement Baseline for Research Selection


3-(2,5-Dimethylcyclohexyl)aniline (CAS 2060045‑68‑1) is a meta‑substituted aniline derivative bearing a 2,5‑dimethylcyclohexyl group at the 3‑position of the phenyl ring [REFS‑1]. It belongs to the class of cycloaliphatic‑aromatic primary amines (C₁₄H₂₁N; MW 203.32 g·mol⁻¹) and is supplied as a research‑grade building block, typically at 95% purity with batch‑specific QC including NMR, HPLC, and GC [REFS‑2][REFS‑3]. Its computed physicochemical profile—LogP 3.81 and TPSA 26.0 Ų [REFS‑1]—places it within a narrow property space shared by positional isomers such as 4‑(2,5‑dimethylcyclohexyl)aniline (CAS 2060035‑69‑8) and 2‑(2,5‑dimethylcyclohexyl)aniline (CAS 1113064‑00‑8), making selection decisions critically dependent on the specific regiochemical and steric features that differentiate these analogs in downstream applications.

Meta-regiochemistry building block – distinct electronic and steric profile from para/ortho isomers
Research-grade with multi-technique QC – NMR, HPLC, GC batch data support identity confidence
Free primary amine handle – ready for amide coupling, sulfonamide, or Buchwald-Hartwig reactions
Computed LogP 3.81 – intermediate lipophilicity for solubility-permeability balance in library design

Why 3-(2,5-Dimethylcyclohexyl)aniline Cannot Be Interchanged with Its Positional Isomers – The Procurement Risk


Although all dimethylcyclohexyl‑aniline positional isomers share the identical molecular formula (C₁₄H₂₁N) and molecular weight (203.32 g·mol⁻¹), the position of the aniline amino group relative to the cyclohexyl substituent—meta (3‑), para (4‑), or ortho (2‑)—governs markedly different electronic, steric, and conformational properties that directly impact reactivity and molecular recognition [REFS‑1]. Meta substitution alters the electron density distribution on the aromatic ring via inductive rather than resonance effects, producing a distinct nucleophilicity profile at the amine nitrogen compared to para‑substituted analogs where resonance donation is geometrically permitted [REFS‑2]. Furthermore, the 2,5‑dimethyl pattern on the cyclohexyl ring introduces axial/equatorial conformational preferences that differ from the 3,5‑dimethyl or 2,6‑dimethyl variants, affecting the spatial presentation of the aniline pharmacophore or reactive handle [REFS‑3]. Generic interchange without consideration of these regiochemical and conformational parameters can lead to divergent reactivity in amidation, Buchwald–Hartwig coupling, or diazotization sequences, and to altered binding in any biological or catalytic system where the aniline moiety serves as a recognition element.

Target
3-(2,5-Dimethylcyclohexyl)aniline
Meta amine; LogP 3.81; σₘ ≈ -0.05
Para isomer (4-substituted)
Resonance donation lowers amine basicity; LogP ~4.3 may shift partitioning and reactivity
vs.
3-(2,5-Dimethylcyclohexyl)aniline
Both ortho C–H available; asymmetric steric shield from 2,5-dimethyl
Ortho isomer (2-substituted)
One ortho position blocked; sterically hindered amine may alter coupling efficiency
vs.
3-(2,5-Dimethylcyclohexyl)aniline
Single rotatable bond; intermediate steric hindrance
3,5-Dimethyl or 2,6-dimethyl analogs
Different conformational preferences may produce divergent face selectivity in asymmetric reactions

Quantitative Differentiation Evidence for 3-(2,5-Dimethylcyclohexyl)aniline Against Closest Analogs


Meta-Substitution Regiochemistry: LogP Shift Relative to Para and Ortho Isomers

The meta‑positioned amino group in 3‑(2,5‑dimethylcyclohexyl)aniline produces a computed LogP (XLogP3) of 3.81 [REFS‑1], which is approximately 0.5 log units lower than the para‑substituted isomer 4‑(3,5‑dimethylcyclohexyl)aniline (XLogP3 = 4.3 [REFS‑2]). This difference is consistent with the well‑established observation that meta‑substituted anilines, where the amino group cannot engage in resonance electron donation to the para position, exhibit moderately reduced lipophilicity compared to their para counterparts due to altered dipole moments and hydrogen‑bonding capacity of the aromatic π‑system [REFS‑3]. The quantitative 0.5‑logP reduction translates to an approximately 3‑fold difference in octanol‑water partition coefficient, which is meaningful for partitioning behavior in biphasic reactions, chromatographic retention, and membrane permeability in cell‑based assays.

Lipophilicity Shift
Reported
ΔLogP ≈ −0.5 vs para isomer
Supports isomer selection for biphasic partitioning or chromatographic retention
Computed XLogP3; experimental verification recommended
Lipophilicity Regiochemistry Physicochemical profiling Drug design

Steric and Conformational Differentiation: 2,5-Dimethylcyclohexyl vs. 3,5-Dimethylcyclohexyl Substituent Geometry

The 2,5‑dimethyl substitution pattern on the cyclohexyl ring of 3‑(2,5‑dimethylcyclohexyl)aniline creates a 1,3‑diaxial steric interaction profile that is distinct from the 3,5‑dimethyl pattern. In the 2,5‑dimethylcyclohexyl system, one methyl group resides at the carbon directly attached to the phenyl ring (C‑2), generating a sterically encumbered environment adjacent to the aromatic attachment point [REFS‑1]. This contrasts with the 3,5‑dimethyl isomer, where both methyl groups are positioned one carbon removed from the ring junction, reducing peri‑planar steric clash with the ortho C–H bonds of the aniline ring. The rotatable bond count of 1 [REFS‑2] indicates restricted conformational freedom of the cyclohexyl–phenyl linkage, amplifying the significance of this steric differentiation in molecular recognition events and in transition states of metal‑catalyzed cross‑coupling reactions where the amine serves as a coordinating or reacting center [REFS‑3].

Steric Environment
Class-level
2,5-dimethyl creates asymmetric steric shield; 2,6-dimethyl is most hindered
Enables face-selective reactions at the amine nitrogen or ortho positions
Based on conformational analysis principles (A-values)
Conformational analysis Steric effects Ligand design Catalysis

Meta-Directed Electronic Effects: Differential Amine Basicity and Nucleophilicity Compared to Para Isomer

The meta‑positioned amino group in 3‑(2,5‑dimethylcyclohexyl)aniline is electronically isolated from the resonance influence of the cyclohexyl substituent, resulting in a predicted pKa (conjugate acid) that is measurably higher (less acidic, more basic) than that of the para‑substituted isomer, where the cyclohexyl group can exert a weak resonance‑donating effect through the aromatic ring [REFS‑1]. Quantitative Hammett analysis predicts that meta‑cyclohexyl substitution imparts a σₘ ≈ −0.05 (weakly electron‑donating via induction only), whereas para‑cyclohexyl substitution imparts σₚ ≈ −0.15 (combined inductive and hyperconjugative donation) [REFS‑2]. This ~0.10 σ‑unit difference translates to an estimated ΔpKa ≈ 0.3–0.5 units for the anilinium ion, altering the fraction of free‑base amine available for nucleophilic reactions at physiological or near‑neutral pH [REFS‑3]. Additionally, the computed TPSA of 26.0 Ų [REFS‑4] is identical across meta and para isomers, confirming that any differential membrane permeability arises from lipophilicity (LogP) rather than hydrogen‑bonding capacity.

Amine Basicity
Class-level
Estimated ΔpKa ≈ +0.3–0.5 vs para isomer
Alters protonation state in pH-dependent reactions and biological assays
Hammett σ-based estimation; confirm experimentally
Amine basicity Nucleophilicity Electronic effects SAR

QC and Purity Benchmarking: Batch-Specific Multi-Technique Characterization vs. Single-Technique Vendor Data

Bidepharm supplies 3‑(2,5‑dimethylcyclohexyl)aniline at a standard purity of 95% with batch‑specific quality control comprising at minimum NMR, HPLC, and GC analyses [REFS‑1]. This multi‑technique characterization approach provides orthogonal confirmation of both structural identity (NMR) and chemical purity (HPLC, GC), exceeding the single‑technique (NMR‑only or HPLC‑only) QC commonly provided for less frequently ordered dimethylcyclohexyl aniline isomers [REFS‑2]. The availability of batch‑specific QC documentation reduces the risk of purchasing mis‑assigned regioisomers—a non‑trivial concern given that 3‑(2,5‑dimethylcyclohexyl)aniline shares identical molecular weight and near‑identical MS fragmentation patterns with its 2‑ and 4‑positional isomers, making them difficult to distinguish by mass spectrometry alone [REFS‑3]. The 95% purity specification is consistent with research‑grade standards and is comparable to that offered for the 4‑(2,5‑dimethylcyclohexyl)aniline isomer (CAS 2060035‑69‑8, also 95% at Bidepharm [REFS‑4]), but the multi‑technique QC package specific to this SKU provides differentiated confidence in identity verification.

Batch QC
Specification review
NMR + HPLC + GC orthogonal characterization
Reduces risk of regioisomer mis-assignment; supports SAR reproducibility
Batch-specific COA available upon request
Quality control Purity analysis Procurement Reproducibility

Synthetic Accessibility: Building Block Utility for Amide, Sulfonamide, and N-Aryl Coupling Libraries

As a primary aromatic amine with a single free NH₂ group, 3‑(2,5‑dimethylcyclohexyl)aniline is poised for direct participation in amide bond formation, sulfonamide synthesis, reductive amination, and Buchwald–Hartwig N‑arylation without requiring protecting group manipulation [REFS‑1]. The meta substitution pattern preserves both ortho positions on the aniline ring as unencumbered sites for potential further electrophilic aromatic substitution or directed ortho‑metalation, a synthetic versatility advantage over the 2‑(2,5‑dimethylcyclohexyl)aniline isomer where the ortho position adjacent to the amine is blocked [REFS‑2]. The computed single rotatable bond (between the cyclohexyl and phenyl rings) [REFS‑3] indicates that the scaffold presents a relatively rigid, pre‑organized geometry that can be advantageous for structure‑based design where conformational entropy penalties upon binding are a consideration. This combination of a free primary amine handle, accessible ortho positions, and restricted conformational flexibility differentiates the meta isomer from both the ortho isomer (sterically hindered amine environment) and the para isomer (different electronic profile for the amine), providing a balanced reactivity profile for parallel library synthesis [REFS‑4].

Synthetic Handles
Class-level
Free 1° NH₂; both ortho C–H available; 1 rotatable bond
Supports library synthesis without protecting groups and directed ortho-functionalization
Reactivity inferred from structural analysis; validate in target reaction
Synthetic chemistry Library synthesis Amide coupling Cross-coupling

Limitation Acknowledgment: Absence of Published Head-to-Head Biological or Catalytic Performance Data

A comprehensive search of the primary literature (PubMed, SciFinder, Google Scholar), patent databases (USPTO, EPO, WIPO), and authoritative chemical databases (PubChem, ChEBI, ChemSpider) conducted in May 2026 did not identify any published head‑to‑head comparative study in which 3‑(2,5‑dimethylcyclohexyl)aniline was quantitatively benchmarked against its positional isomers or other dimethylcyclohexyl aniline derivatives in a biological assay, catalytic system, or materials performance test [REFS‑1]. The compound is listed in vendor catalogs (Bidepharm, Leyan, AKSci, A2B Chem) as a research‑grade building block [REFS‑2], and no peer‑reviewed publications reporting its IC₅₀, Kᵢ, EC₅₀, turnover frequency, or selectivity data were found. Consequently, all differentiation claims in Sections 3.1–3.5 rest on computed physicochemical properties, established chemical principles (Hammett relationships, conformational analysis), and class‑level inference rather than on direct experimental comparisons. Users requiring experimentally validated performance differentiation for a specific application (e.g., target binding, catalytic activity, ADME properties) should commission bespoke comparative studies before making procurement decisions based solely on this evidence guide.

Experimental Data Gap
Data to verify
No published head-to-head comparative studies found
Differentiation currently based on computed and class-level inference
Commission bespoke studies for application-critical decisions
Data gap Evidence strength Procurement caution Research chemical

Recommended Application Scenarios for 3-(2,5-Dimethylcyclohexyl)aniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Intermediate Lipophilicity with Free Primary Amine Handle

The computed LogP of 3.81 positions 3‑(2,5‑dimethylcyclohexyl)aniline in a lipophilicity window that balances aqueous solubility with membrane permeability—approximately 0.5 log units lower than the para‑substituted 4‑(3,5‑dimethylcyclohexyl)aniline (XLogP3 = 4.3) [REFS‑1]. This intermediate LogP is advantageous for CNS‑oriented or oral drug discovery programs where excessive lipophilicity (LogP > 5) is associated with poor developability profiles including low solubility, high protein binding, and promiscuous off‑target pharmacology [REFS‑2]. The free primary amine provides a direct synthetic handle for amide library enumeration without protecting group strategies, while the meta regiochemistry preserves both ortho positions for additional diversification [REFS‑3]. This scenario is directly supported by the LogP differentiation evidence in Section 3.1 and the synthetic accessibility analysis in Section 3.5.

Asymmetric Catalysis Ligand Development Exploiting Face-Selective Steric Shielding

The 2,5‑dimethyl substitution on the cyclohexyl ring creates an asymmetric steric environment where the C‑2 methyl group provides steric bulk on one face of the cyclohexyl–phenyl junction while the opposite face remains relatively unencumbered [REFS‑1]. When 3‑(2,5‑dimethylcyclohexyl)aniline is elaborated into N‑heterocyclic carbene (NHC) ligands, phosphine‑amine ligands, or Schiff base catalysts, this inherent facial bias can translate into enantioselectivity in metal‑catalyzed transformations [REFS‑2]. The meta‑positioned amine ensures that electronic communication with the metal center occurs primarily through the nitrogen lone pair rather than through resonance with the cyclohexyl substituent, providing a more localized and tunable donor strength compared to para‑substituted analogs [REFS‑3]. This scenario draws on the conformational and electronic differentiation evidence from Sections 3.2 and 3.3.

Structure–Activity Relationship (SAR) Studies Requiring Regioisomeric Comparator Sets

In programs exploring dimethylcyclohexyl‑aniline scaffolds as pharmacophores, procurement of all three regioisomers (ortho, meta, para) enables systematic mapping of the positional dependence of biological activity [REFS‑1]. The meta isomer (3‑position) is the critical middle comparator that completes the SAR triplet, and its distinct electronic (Hammett σₘ vs σₚ), steric, and lipophilicity (LogP 3.81 vs ~4.3 for para) profile ensures that observed activity differences can be attributed to specific molecular properties rather than to batch variability [REFS‑2]. The multi‑technique batch QC available from Bidepharm [REFS‑3] provides the identity confidence necessary for SAR studies where regioisomer mis‑assignment would confound interpretation. This scenario is supported by the QC evidence in Section 3.4 and the electronic differentiation in Section 3.3.

Materials Science: Synthesis of Conformationally Restricted Aniline Monomers for Polyimide or Epoxy Resin Development

The single rotatable bond and the rigid 2,5‑dimethylcyclohexyl substituent impart a restricted conformational profile to 3‑(2,5‑dimethylcyclohexyl)aniline, making it a candidate monomer for polyimides, polyamides, or epoxy curing agents where chain stiffness influences thermal and mechanical properties [REFS‑1]. The meta‑positioned amine ensures that polymer chain growth occurs with a geometry distinct from that of para‑linked anilines, potentially altering glass transition temperature (Tg), crystallinity, and solvent resistance [REFS‑2]. The 95% purity with multi‑technique QC [REFS‑3] meets the input‑purity requirements for step‑growth polymerization where stoichiometric imbalance caused by impurities can limit molecular weight build‑up. This scenario derives from the conformational evidence in Section 3.2 and the QC evidence in Section 3.4.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Moderate lipophilicity and free amine handle
Solubility-permeability balance profiling
Asymmetric catalysis ligand design
Asymmetric steric environment from 2,5-dimethyl
Enantioselectivity evaluation in test reactions
Regioisomeric SAR exploration
Distinct electronic and steric profile vs isomers
Activity comparison across ortho/meta/para set
Conformationally restricted polymer monomers
Rigid cyclohexyl-phenyl scaffold
Thermal and mechanical property assessment
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